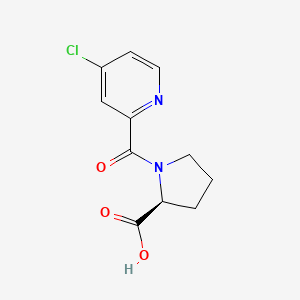

(S)-1-(4-Chloropicolinoyl)pyrrolidine-2-carboxylic acid

Description

Chemical Identity and Structural Classification

This compound belongs to the class of pyrrolidine carboxylic acids, specifically featuring a chiral pyrrolidine ring system with an attached carboxylic acid functional group. The compound's structure incorporates a chloropicolinoyl moiety, which is derived from 4-chloropicolinic acid, creating a hybrid molecule that combines two important heterocyclic frameworks. The presence of the chiral center at the pyrrolidine ring makes this compound particularly significant in stereochemistry and enantioselective synthesis applications.

The molecular structure can be precisely described through its Simplified Molecular Input Line Entry System representation: O=C([C@H]1N(C(C2=NC=CC(Cl)=C2)=O)CCC1)O, which clearly indicates the stereochemical configuration and connectivity pattern. This structural representation demonstrates the compound's complexity, showing the pyrrolidine ring's integration with the picolinoyl substituent through an amide linkage. The chlorine substitution at the 4-position of the pyridine ring in the picolinoyl group adds electronic and steric properties that influence the compound's overall chemical behavior and biological activity.

The compound's classification within heterocyclic chemistry encompasses multiple important structural elements. Pyrrolidine, also known as tetrahydropyrrole, is a cyclic secondary amine with the molecular formula (CH₂)₄NH, representing a saturated five-membered nitrogen-containing heterocycle. The pyrrolidine framework is notable for its presence in numerous natural alkaloids, including nicotine and hygrine, and serves as a fundamental building block in many pharmaceutical compounds. The integration of this pyrrolidine core with a picolinic acid derivative creates a compound that inherits properties from both structural domains.

Historical Development in Heterocyclic Chemistry

The development of this compound reflects the broader historical evolution of heterocyclic chemistry, which began in the 1800s with several notable discoveries. The history of heterocyclic chemistry demonstrates a progressive understanding of nitrogen-containing ring systems and their synthetic accessibility. Early developments in this field included the isolation of alloxan from uric acid by Brugnatelli in 1818, marking one of the first systematic investigations into heterocyclic structures.

The pyrrolidine component of this compound has its roots in natural product chemistry, where five-membered nitrogen-containing rings were first identified in biological systems. Pyrrolidine derivatives are found extensively throughout nature, particularly in alkaloid structures where they contribute to biological activity and pharmacological properties. The industrial production of pyrrolidine itself involves the reaction of 1,4-butanediol with ammonia at temperatures of 165-200°C and pressures of 17-21 megapascals, using cobalt and nickel oxide catalysts supported on alumina.

The picolinic acid component represents another significant branch of heterocyclic development. Picolinic acid and its derivatives have gained prominence due to their ability to form stable complexes with various metal ions, making them valuable in coordination chemistry and biomedical applications. The structural and electronic characteristics of picolinic acid make it particularly versatile for metal ion complexation, with applications extending to magnetic resonance imaging contrast agents and radioisotope labeling for therapeutic purposes.

Recent research has demonstrated that the synthesis of picolinic acid derivatives can be achieved through various methodologies, including the reaction of picolinic acid with thionyl chloride to generate acid chlorides in situ. This synthetic approach has proven particularly valuable as it can simultaneously produce both simple picolinamides and their chlorinated analogs, enabling efficient preparation of structurally diverse compounds in single reaction sequences.

Position within Picolinic Acid Derivative Research

This compound occupies a distinctive position within the expanding field of picolinic acid derivative research. Picolinic acid derivatives have emerged as compounds of significant interest due to their diverse biological activities and their utility as building blocks for more complex molecular architectures. The incorporation of chlorine substitution at the 4-position of the picolinic acid ring system represents a strategic modification that can influence both the electronic properties and the biological activity of the resulting compounds.

Contemporary research has highlighted the importance of picolinic acid derivatives in various therapeutic applications. Studies have demonstrated that these compounds can serve as effective inhibitors for specific biological targets, with some derivatives showing particular promise in antimicrobial and antiparasitic applications. The development of picolinic acid-derived inhibitors has revealed novel template structures that can effectively target both active and dormant forms of certain parasites, representing a significant advancement in therapeutic chemistry.

The structural analysis of picolinic acid derivatives through crystallographic methods has provided valuable insights into their solid-state behavior and intermolecular interactions. Research utilizing single-crystal X-ray diffraction has revealed that the introduction of specific substituents, such as chlorine atoms, induces significant changes in both molecular structure and crystal packing arrangements. These structural modifications are driven by a complex balance between π-stacking interactions and weak non-bonding contacts, which ultimately influence the physical and chemical properties of the compounds.

Advanced analytical techniques, including Hirshfeld surface analysis and energetic framework calculations, have been employed to understand the intermolecular interactions that govern the solid-state behavior of picolinic acid derivatives. These computational approaches have clarified the role of various molecular interactions in determining crystal packing arrangements and have provided insights into the relationship between molecular structure and bulk properties.

Significance in Pyrrolidine Chemistry

The significance of this compound within pyrrolidine chemistry extends beyond its structural complexity to encompass its potential contributions to pharmaceutical research and synthetic methodology. Pyrrolidine derivatives have established themselves as important pharmacophores in medicinal chemistry, with the pyrrolidine ring system appearing in numerous therapeutic agents across diverse pharmacological categories.

The pyrrolidine ring structure contributes several important characteristics to molecular design, including conformational rigidity, defined stereochemical relationships, and specific spatial arrangements of functional groups. These properties make pyrrolidine-containing compounds particularly valuable in the development of enzyme inhibitors and receptor modulators. The cyclic nature of the pyrrolidine ring constrains the conformational flexibility of attached substituents, often leading to enhanced selectivity and potency in biological systems.

Research has demonstrated that pyrrolidine derivatives can function as effective building blocks for the synthesis of complex organic molecules through various synthetic transformations. The pyrrolidine nitrogen can serve as a nucleophilic center for further functionalization, while the ring system provides a stable framework for the introduction of additional substituents. This versatility has made pyrrolidine derivatives valuable intermediates in both academic research and industrial synthetic processes.

The stereochemical aspects of pyrrolidine chemistry are particularly important in the context of this compound. The presence of the chiral center in the pyrrolidine ring creates the possibility for enantioselective synthesis and stereospecific biological interactions. The (S)-configuration specifically indicates the spatial arrangement of substituents around the chiral carbon, which can significantly influence the compound's biological activity and pharmacological properties.

Industrial applications of pyrrolidine chemistry have expanded significantly, with pyrrolidine serving as both a synthetic intermediate and a specialized solvent for organic reactions. The compound's basic properties, typical of secondary amines, make it useful in various chemical transformations, while its compact cyclic structure provides unique reactivity patterns compared to acyclic secondary amines. These properties have established pyrrolidine derivatives as important components in the pharmaceutical industry's synthetic toolkit.

Properties

IUPAC Name |

(2S)-1-(4-chloropyridine-2-carbonyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O3/c12-7-3-4-13-8(6-7)10(15)14-5-1-2-9(14)11(16)17/h3-4,6,9H,1-2,5H2,(H,16,17)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHXNBROGMFPGNU-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2=NC=CC(=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)C2=NC=CC(=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101259362 | |

| Record name | 1-[(4-Chloro-2-pyridinyl)carbonyl]-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101259362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167868-27-1 | |

| Record name | 1-[(4-Chloro-2-pyridinyl)carbonyl]-L-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=167868-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(4-Chloro-2-pyridinyl)carbonyl]-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101259362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Activation of 4-Chloropicolinic Acid

The 4-chloropicolinic acid is often converted into a more reactive intermediate to facilitate amide bond formation with L-proline. The common methods include:

Conversion to Acid Chloride : Treatment with thionyl chloride (SOCl2) at elevated temperature (around 100 °C) for 6 hours under inert atmosphere produces 4-chloropicolinoyl chloride. This intermediate is highly reactive toward nucleophilic attack by amines.

Esterification to Ethyl 4-Chloropicolinate : Reaction of 4-chloropicolinic acid with thionyl chloride followed by ethanol addition at low temperature (0 °C) and stirring at room temperature yields ethyl 4-chloropicolinate. This ester is a useful intermediate for subsequent transformations.

Table 1: Typical Yields and Conditions for Activation of 4-Chloropicolinic Acid

| Intermediate | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|

| Acid Chloride | SOCl2, 100 °C, 6 h, inert atmosphere | Not specified | Used immediately due to reactivity |

| Ethyl 4-Chloropicolinate (Ester) | SOCl2, 100 °C, 6 h; then EtOH, 0 °C to RT, 8-25 h | 83.6 - 89 | Purified by extraction and drying |

Data from multiple experimental reports confirm yields in the 83-89% range for ester formation under these conditions.

Coupling with L-Proline

The coupling of L-proline with the activated 4-chloropicolinic acid derivative is the key step to form the amide bond, yielding (S)-1-(4-Chloropicolinoyl)pyrrolidine-2-carboxylic acid.

Direct Coupling with Acid Chloride : L-proline reacts with 4-chloropicolinoyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl formed. This method requires careful control to avoid racemization at the chiral center.

Coupling via Carbodiimide or Uronium Salt Activation : Using coupling agents such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) in solvents like N,N-dimethylformamide (DMF) with triethylamine can facilitate amide bond formation at mild temperature (around 20 °C), improving stereochemical retention and yield.

Table 2: Coupling Reaction Conditions and Yields

| Coupling Method | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|

| Acid Chloride + L-Proline | Acid chloride, L-proline, base (e.g., triethylamine) | Not specified | Risk of racemization if conditions harsh |

| TBTU-mediated Coupling | 4-chloropicolinic acid, L-proline, TBTU, triethylamine, DMF, RT overnight | ~85 | High yield, mild conditions, better stereochemical control |

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-Chloropicolinoyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Substitution: The chloropicolinoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Dipeptidyl Peptidase IV Inhibitors

One of the prominent applications of (S)-1-(4-Chloropicolinoyl)pyrrolidine-2-carboxylic acid is its role as a key intermediate in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors. DPP-IV inhibitors are crucial in the management of type 2 diabetes as they prolong the action of incretin hormones, which enhance insulin secretion and inhibit glucagon release. The compound serves as a proline mimic, which is integral for the design of effective DPP-IV inhibitors like Vildagliptin .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of derivatives related to this compound. A series of compounds based on pyrrolidine structures have been synthesized and evaluated for their activity against various cancer cell lines, including renal and breast cancers. These compounds exhibited promising inhibitory effects, indicating that modifications to the pyrrolidine framework can yield potent anticancer agents .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that incorporate chlorinated pyridine derivatives. The process often requires careful optimization to enhance yield and purity. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and assess the quality of the synthesized compounds .

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of this compound derivatives is vital for optimizing their pharmacological properties. Research has shown that variations in substituents on the pyrrolidine ring significantly affect biological activity. For instance, modifications at specific positions can enhance DPP-IV inhibition or increase cytotoxicity against cancer cells .

Case Study: DPP-IV Inhibition

A study demonstrated that derivatives synthesized from this compound showed varying degrees of DPP-IV inhibition, with some compounds exhibiting IC50 values in the nanomolar range. This highlights the compound's potential as a lead structure for developing new diabetes medications .

Case Study: Anticancer Compounds

In another investigation, a library of pyrrolidine-based compounds was screened against 60 human tumor cell lines. Several derivatives showed significant growth inhibition, particularly against renal cancer cell lines, suggesting that this compound can serve as a scaffold for developing novel anticancer therapies .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| DPP-IV Inhibitors | Enhances insulin secretion; manages type 2 diabetes | Potent inhibitors derived from this compound |

| Anticancer Activity | Potential treatment for various cancers | Significant growth inhibition in renal cancer cells |

| Structure-Activity Relationship | Optimization through molecular modifications | Variations lead to enhanced biological activity |

Mechanism of Action

The mechanism of action of (S)-1-(4-Chloropicolinoyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The chloropicolinoyl group may interact with enzymes or receptors, while the pyrrolidine ring can influence the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table compares (S)-1-(4-chloropicolinoyl)pyrrolidine-2-carboxylic acid with three bioactive compounds isolated from Streptomyces sp.

Key Comparative Insights

In contrast, the cyclopentanecarbonyl and phenylpropionyl groups in the cyclic tetrapeptide provide bulkier hydrophobic interactions, likely contributing to its broader antifungal activity. The diketopiperazine structure of cyclo (L-Leu-L-Arg) lacks a rigid pyrrolidine backbone but retains antimicrobial efficacy through hydrogen bonding via its amino acid side chains.

Molecular Complexity and Solubility: The cyclic tetrapeptide has a higher molecular weight (>600 Da) and reduced membrane permeability compared to the simpler pyrrolidine derivative. However, its cyclic nature improves metabolic stability. this compound, with a molecular weight of ~280 Da, may exhibit better bioavailability than the cyclic tetrapeptide but less than the smaller diketopiperazine (~300 Da).

Research Findings and Limitations

- Antimicrobial Potency : The cyclic tetrapeptide demonstrated MIC values of 8–32 µg/mL against Staphylococcus aureus and Candida albicans, outperforming cyclo (L-Leu-L-Arg) (MIC: 64–128 µg/mL). The target compound’s efficacy remains unquantified in the provided evidence.

- Stereochemical Sensitivity : The (S)-configuration of the pyrrolidine ring in the target compound may enhance chiral recognition in biological systems, a feature absent in the racemic phthalate derivative .

Biological Activity

(S)-1-(4-Chloropicolinoyl)pyrrolidine-2-carboxylic acid is a pyrrolidine derivative that has garnered attention for its potential biological activity, particularly in the context of drug development for metabolic disorders and neurodegenerative diseases. This compound's structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

- Molecular Formula : CHClNO

- Molecular Weight : 241.67 g/mol

- CAS Number : 15761-39-4

The biological activity of this compound is primarily attributed to its role as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme that inactivates incretin hormones. By inhibiting DPP-IV, this compound enhances the levels of glucagon-like peptide-1 (GLP-1), which plays a crucial role in glucose metabolism and insulin secretion.

Biological Activity

Recent studies have highlighted several key aspects of the biological activity of this compound:

1. DPP-IV Inhibition

- The compound exhibits potent inhibitory activity against DPP-IV, which is significant for managing type 2 diabetes. In vitro assays have shown IC values in the low nanomolar range, indicating strong binding affinity to the enzyme .

2. Antioxidant Properties

- Preliminary studies suggest that this compound may possess antioxidant properties, which could be beneficial for neuroprotective applications. It has been observed to reduce oxidative stress markers in cellular models .

3. Neuroprotective Effects

- Research indicates that this compound may protect neuronal cells from apoptosis induced by oxidative stress, potentially making it a candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .

Case Studies

Several studies have explored the biological effects of this compound:

Study 1: DPP-IV Inhibition and Glucose Tolerance

In a controlled experiment involving diabetic rat models, administration of this compound significantly improved glucose tolerance and insulin sensitivity compared to untreated controls. The results indicated a reduction in blood glucose levels postprandially, aligning with its mechanism as a DPP-IV inhibitor .

Study 2: Neuroprotection in Cellular Models

A study utilizing SH-SY5Y neuroblastoma cells demonstrated that treatment with this compound resulted in decreased levels of reactive oxygen species (ROS) and improved cell viability under oxidative stress conditions. This suggests potential applications in neuroprotection .

Data Table: Biological Activity Overview

Q & A

Q. What are the key synthetic strategies for (S)-1-(4-Chloropicolinoyl)pyrrolidine-2-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling 4-chloropicolinic acid derivatives with (S)-pyrrolidine-2-carboxylic acid. A common approach includes activating the carboxylic acid group (e.g., via chloroformate or carbodiimide coupling reagents) for amide bond formation. Catalysts like palladium or copper (used in analogous heterocyclic syntheses ) may enhance regioselectivity. Solvents such as DMF or toluene, combined with bases like triethylamine, are recommended for optimal yield. Purification via column chromatography or recrystallization ensures stereochemical integrity.

Q. How can the stereochemical purity of this compound be validated?

- Methodological Answer : Chiral HPLC or polarimetry is essential to confirm the (S)-configuration. Nuclear Overhauser Effect (NOE) NMR experiments can validate spatial arrangements of substituents. Comparative analysis with known (R)-enantiomers (e.g., in ) helps distinguish stereochemical profiles. Mass spectrometry (HRMS) and elemental analysis further confirm molecular identity.

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR identify proton environments and carbon frameworks. The 4-chloropicolinoyl group’s aromatic protons typically appear as doublets (δ 7.5–8.5 ppm).

- IR : Stretching bands for amide (1650–1700 cm) and carboxylic acid (2500–3300 cm) confirm functional groups.

- X-ray crystallography (if crystals are obtainable) resolves absolute configuration, as seen in analogous pyrrolidine derivatives .

Advanced Research Questions

Q. How does the 4-chloropicolinoyl moiety influence the compound’s reactivity in biological systems?

- Methodological Answer : The chloro substituent enhances electrophilicity, potentially improving binding to nucleophilic residues in enzymes. Computational docking (e.g., AutoDock Vina) can model interactions with biological targets. In vitro assays comparing 4-chloro vs. non-chlorinated analogs (e.g., ’s oxazolo-pyridine derivatives ) quantify potency differences.

Q. What strategies resolve contradictions in reported biological activity data for stereoisomers?

- Methodological Answer : Systematic enantiomer separation (via chiral chromatography) and independent bioactivity testing are critical. For example, highlights distinct biological profiles of (R)- vs. (S)-isomers . Dose-response curves and kinetic studies (e.g., IC comparisons) clarify stereochemical effects. Meta-analyses of PubChem datasets (as in ) identify trends across structural analogs.

Q. How can computational methods predict the compound’s pharmacokinetic properties?

- Methodological Answer : Tools like SwissADME or pkCSM estimate logP (lipophilicity), membrane permeability, and metabolic stability. Molecular dynamics simulations (e.g., GROMACS) model solvation effects and protein-ligand stability. QSAR models trained on pyrrolidine-carboxylic acid derivatives (e.g., ’s captopril analogs ) correlate structural features with bioavailability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.